molecular formula C15H20F2O3 B15291398 Ethyl 2,3-difluoro-4-(hexyloxy)benzoate

Ethyl 2,3-difluoro-4-(hexyloxy)benzoate

Cat. No.: B15291398
M. Wt: 286.31 g/mol
InChI Key: NFMFKAYRGDDLON-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is an organic compound with the molecular formula C15H20F2O3 and a molecular weight of 286.31 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and hexyloxy groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and hexyloxy groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C15H20F2O3

Molecular Weight

286.31 g/mol

IUPAC Name

ethyl 2,3-difluoro-4-hexoxybenzoate

InChI

InChI=1S/C15H20F2O3/c1-3-5-6-7-10-20-12-9-8-11(13(16)14(12)17)15(18)19-4-2/h8-9H,3-7,10H2,1-2H3

InChI Key

NFMFKAYRGDDLON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)C(=O)OCC)F)F

Origin of Product

United States

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